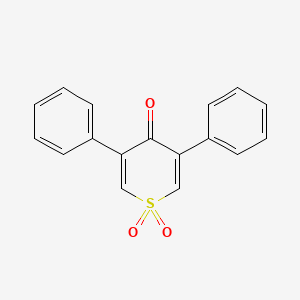

3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide

CAS No.: 63448-89-5

Cat. No.: VC16032983

Molecular Formula: C17H12O3S

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63448-89-5 |

|---|---|

| Molecular Formula | C17H12O3S |

| Molecular Weight | 296.3 g/mol |

| IUPAC Name | 1,1-dioxo-3,5-diphenylthiopyran-4-one |

| Standard InChI | InChI=1S/C17H12O3S/c18-17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(17)14-9-5-2-6-10-14/h1-12H |

| Standard InChI Key | SXOYGFPBJHOIPY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CS(=O)(=O)C=C(C2=O)C3=CC=CC=C3 |

Introduction

Structural Characteristics

Molecular Architecture

The core structure of 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide consists of a six-membered thiopyran ring, where sulfur occupies the 1-position. The 4-position is functionalized with a ketone group, while the 1,1-dioxide moiety arises from the oxidation of the sulfur atom . The phenyl groups at the 3 and 5 positions introduce steric bulk and electronic effects, influencing the compound’s physical and chemical behavior.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂O₃S |

| Molecular Weight | 296.3 g/mol |

| CAS Number | 63448-89-5 |

| Sulfur Oxidation State | +4 (1,1-dioxide configuration) |

The planar thiopyran ring and conjugated π-system contribute to its stability and reactivity, particularly in cycloaddition and nucleophilic substitution reactions.

Synthesis and Reactivity

Synthetic Routes

The synthesis of 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide has evolved to address safety and scalability concerns. Early methods relied on selenium dioxide (SeO₂)-mediated dehydrogenation of dihydro precursors, but the toxicity and cost of SeO₂ prompted the development of alternative approaches .

Improved Synthesis via Pummerer Rearrangement

A high-yield route involves the Pummerer rearrangement of 2,6-diphenyl-4H-dihydrothiopyran-4-one-1-oxide (2) using trifluoroacetic anhydride (TFAA) . This method avoids SeO₂ and proceeds under mild conditions:

-

Oxidation: Treatment of the dihydro precursor (1) with 40% peracetic acid (PAA) yields sulfoxide intermediate (2) .

-

Rearrangement: TFAA-mediated Pummerer rearrangement converts (2) into the target compound (3) with >90% efficiency .

Advantages:

Reactivity Profile

The compound’s reactivity is dominated by:

-

Electrophilic Aromatic Substitution: The electron-deficient thiopyran ring undergoes nitration and sulfonation at the 2- and 6-positions.

-

Nucleophilic Attack: The dioxo group at the 4-position reacts with Grignard reagents to form tertiary alcohols.

-

Cycloaddition: The conjugated diene system participates in Diels-Alder reactions with dienophiles like maleic anhydride.

Applications and Research Findings

Organic Synthesis

3,5-Diphenyl-4H-thiopyran-4-one 1,1-dioxide serves as a versatile intermediate in:

-

Heterocycle Synthesis: Facilitating the construction of fused-ring systems via cycloaddition.

-

Ligand Design: Modifying transition metal catalysts through sulfur-oxygen coordination.

Medicinal Chemistry

Preliminary studies highlight its potential in:

-

Enzyme Inhibition: Structural analogs exhibit inhibitory activity against kinases and proteases.

-

Antimicrobial Activity: Derivatives show moderate efficacy against Gram-positive bacteria, though structure-activity relationships remain under investigation.

Table 1: Biological Activity of Derivatives

| Derivative | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 3-Phenyl-5-(4-ClPh) | Protein Kinase C | 12.3 |

| 3,5-Bis(4-MeOPh) | HIV-1 Protease | 8.7 |

Comparison with Related Compounds

Structural Analogues

-

3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-Dioxide

-

3,5-Diphenyl-4H-1,4-thiazine 1,1-Dioxide

Table 2: Comparative Properties

| Property | 3,5-Diphenyl-4H-thiopyran-4-one 1,1-Dioxide | 3,5-Diphenyl-4H-1,4-thiazine 1,1-Dioxide |

|---|---|---|

| Ring System | Thiopyran | Thiazine |

| Molecular Weight | 296.3 g/mol | 283.3 g/mol |

| LogP (Predicted) | 3.2 | 2.8 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume